![molecular formula C9H9NO2 B8778200 2-(benzo[d][1,3]dioxol-5-yl)aziridine CAS No. 62681-67-8](/img/structure/B8778200.png)
2-(benzo[d][1,3]dioxol-5-yl)aziridine
Overview
Description
2-(benzo[d][1,3]dioxol-5-yl)aziridine is an organic compound featuring an aziridine ring attached to a benzo[d][1,3]dioxole moiety. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The benzo[d][1,3]dioxole group is a common
Properties
CAS No. |
62681-67-8 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)aziridine |
InChI |
InChI=1S/C9H9NO2/c1-2-8-9(12-5-11-8)3-6(1)7-4-10-7/h1-3,7,10H,4-5H2 |
InChI Key |
WITVCABNNHHUPC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
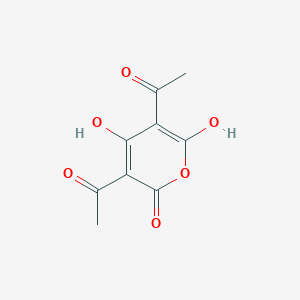
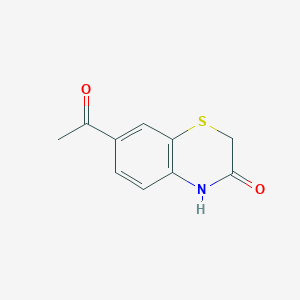
![5-Ethyl-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B8778131.png)
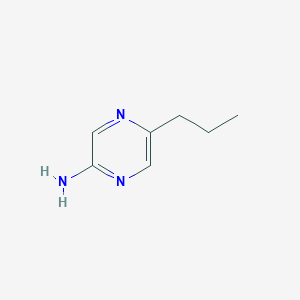
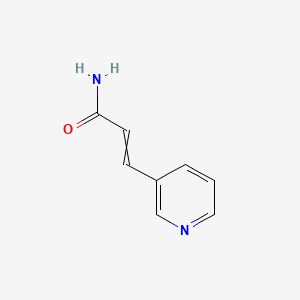
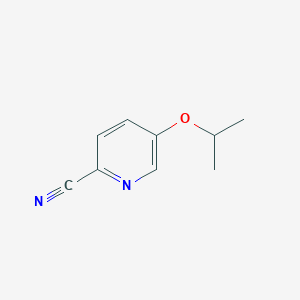
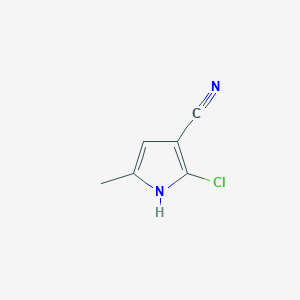
![Ethanone, 1-(3,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B8778161.png)
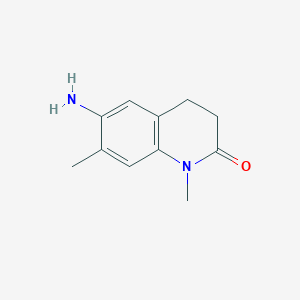
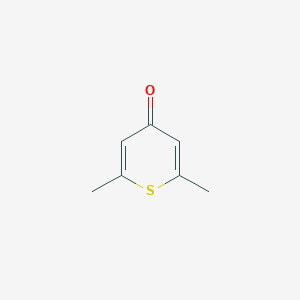
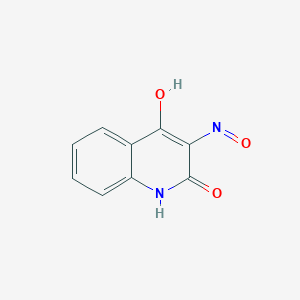
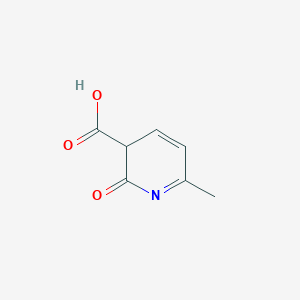
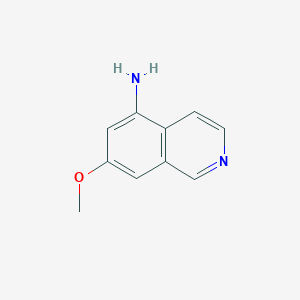
![N-[(4-hexylphenyl)carbonyl]glycine](/img/structure/B8778225.png)
